Butanal, 3,4-dimethoxy-, (S)-
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Overview
Description
Butanal, 3,4-dimethoxy-, (S)- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a 3,4-dimethoxy substituent on the butanal chain. The (S)- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3,4-dimethoxy-, (S)- can be achieved through several methods. One common approach involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde to form the desired product. Another method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of Butanal, 3,4-dimethoxy-, (S)- may involve catalytic hydrogenation of a precursor compound under controlled conditions. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanal, 3,4-dimethoxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield primary alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanal, 3,4-dimethoxy-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Butanal, 3,4-dimethoxy-, (S)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 3,4-dimethoxy substituents may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Butanal, 3,4-dimethoxy-, (S)- can be compared with other similar compounds such as:
Butanal: Lacks the 3,4-dimethoxy substituents, making it less reactive in certain chemical reactions.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring, which significantly alters its chemical properties and reactivity.
Butanal, 2,3-dimethoxy-, (S)-: The position of the methoxy groups affects the compound’s stereochemistry and reactivity.
The uniqueness of Butanal, 3,4-dimethoxy-, (S)- lies in its specific substituent pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
82780-40-3 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S)-3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3/t6-/m0/s1 |
InChI Key |
QTOGOWCQVDATLL-LURJTMIESA-N |
Isomeric SMILES |
COC[C@H](CC=O)OC |
Canonical SMILES |
COCC(CC=O)OC |
Origin of Product |
United States |
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